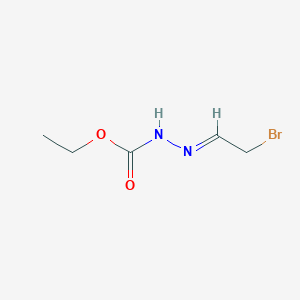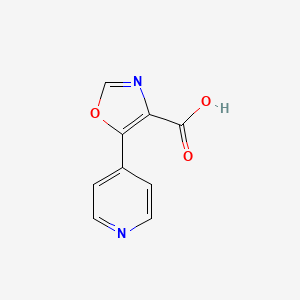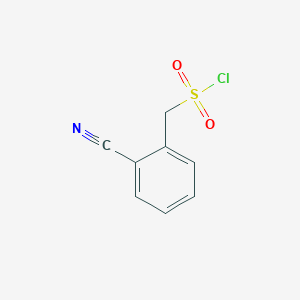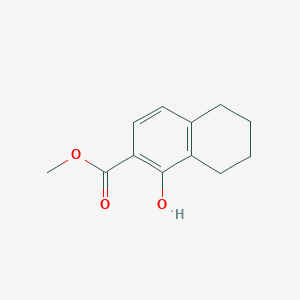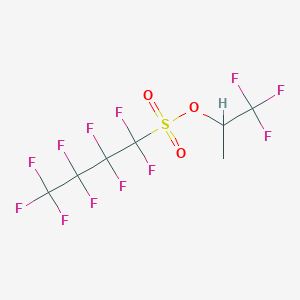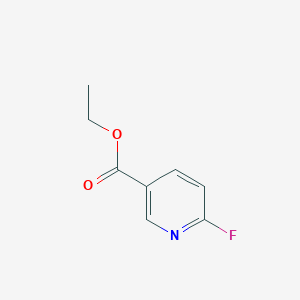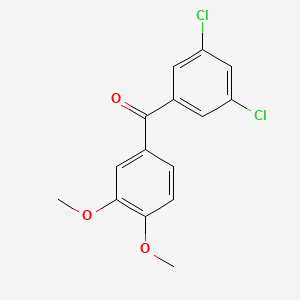
6-Chloro-1,8-naphthyridin-2-amine
Overview
Description
6-Chloro-1,8-naphthyridin-2-amine is a chemical compound with the molecular formula C8H6ClN3 . It is a part of the 1,8-naphthyridines class of compounds, which have gained attention due to their diverse biological activities .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including this compound, has been a subject of research. Recent achievements include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular weight of this compound is 179.61 g/mol . Its IUPAC name is 6-chloro[1,8]naphthyridin-2-amine and its InChI code is 1S/C8H6ClN3/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H,(H2,10,11,12) .Chemical Reactions Analysis
The chemical reactions involving 1,8-naphthyridines have been studied. For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .Scientific Research Applications
Amination Studies and Chemical Synthesis
- Amination of naphthyridines, including derivatives like 6-Chloro-1,8-naphthyridin-2-amine, has been explored for synthesizing various compounds. For instance, the amination of 2-amino-3,6-dinitro-1,8-naphthyridines was studied, showing the formation of different aminated products (Woźniak & Plas, 1986).
- Microwave-assisted synthesis techniques have been employed to create novel compounds using this compound as a precursor. These synthesized compounds have demonstrated antimicrobial properties (Sakram et al., 2018).
Hydrogen Bonding and Crystal Structures
- Hydrogen bonding studies involving derivatives of this compound have contributed to understanding molecular interactions. Research on hydrogen-bonded supramolecular architectures of related compounds has revealed insights into their crystal packing and bonding patterns (Jin et al., 2010).
Catalytic Reactions and Green Chemistry
- The compound has been used in catalytic amidation processes, yielding various naphthyridine derivatives. This research contributes to the field of green chemistry by focusing on reactions with good functional-group tolerance and high yield (Ravi et al., 2018).
Antimicrobial and Antimalarial Activities
- This compound derivatives have shown significant antimicrobial and antimalarial activities. Studies have synthesized and tested various derivatives for their efficacy against bacteria and malaria (Görlitzer et al., 2006).
Photoluminescent Properties
- Research has explored the photoluminescent properties of compounds derived from this compound. These studies contribute to understanding the optical and electronic properties of such compounds (Zuo et al., 2003).
Mechanism of Action
Target of Action
1,8-naphthyridines, a class of compounds to which 6-chloro-1,8-naphthyridin-2-amine belongs, have been reported to exhibit diverse biological activities . They are used in medicinal chemistry and materials science due to their wide applicability .
Mode of Action
It’s known that 1,8-naphthyridines interact with various biological targets, leading to changes in cellular processes . For instance, some 1,8-naphthyridines have been found to interact with metal ions, causing quenching of their fluorescence emission .
Biochemical Pathways
1,8-naphthyridines are known to interact with various biological targets and influence multiple biochemical pathways .
Pharmacokinetics
A series of substituted compounds similar to this compound were synthesized and evaluated for their antimicrobial and anticancer activities .
Result of Action
Compounds similar to this compound have shown promising antimicrobial and anticancer activities .
Action Environment
The synthesis and reactivity of 1,8-naphthyridines, a class of compounds to which this compound belongs, have been studied .
Safety and Hazards
Future Directions
Research on 1,8-naphthyridines is ongoing, with recent advancements in their synthesis and understanding of their biological activities . Future research may focus on developing new synthetic methodologies for constructing medicinally important scaffolds and exploring this scaffold for other possible biological activities .
Biochemical Analysis
Biochemical Properties
6-Chloro-1,8-naphthyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to form complexes with metal ions, which can modulate the activity of metalloenzymes . Additionally, this compound can act as a ligand, binding to specific proteins and altering their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as DNA and proteins, influencing their structure and function . The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of nucleotides and amino acids . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . Additionally, this compound can affect the synthesis and degradation of biomolecules, further modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions . Additionally, this compound can be sequestered in organelles, affecting its overall distribution and activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors . Its presence in other organelles, such as mitochondria, can influence metabolic processes and cellular energy production .
properties
IUPAC Name |
6-chloro-1,8-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTNMAMRFFNROU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=C(C=C21)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493123 | |
| Record name | 6-Chloro-1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64874-37-9 | |
| Record name | 6-Chloro-1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







